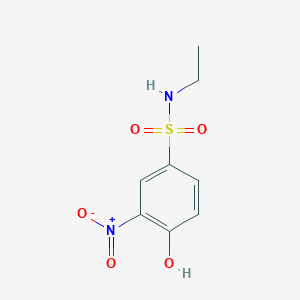

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O5S. It is a derivative of benzenesulfonamide, characterized by the presence of an ethyl group, a hydroxyl group, and a nitro group attached to the benzene ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide typically involves the nitration of N-ethyl-4-hydroxybenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .

化学反应分析

Reduction of the Nitro Group

The nitro group at the 3-position undergoes reduction to form an amine derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Key Reagents and Conditions:

Mechanism :

The nitro group is reduced via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl). The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the primary amine .

Applications :

-

The reduced amine product serves as a precursor for azo dyes or bioactive molecules targeting carbonic anhydrase enzymes.

Electrophilic Aromatic Substitution

The hydroxyl group at the 4-position activates the aromatic ring toward electrophilic substitution, primarily at the ortho and para positions relative to the -OH group.

Example Reaction: Bromination

| Reagent | Conditions | Product |

|---|---|---|

| Br₂ (1 equiv) | CHCl₃, 0°C, 1 h | N-Ethyl-4-hydroxy-3-nitro-5-bromobenzenesulfonamide |

Notes :

-

Nitro groups are meta-directing, but the hydroxyl group’s strong para/ortho-directing effect dominates, leading to substitution at the 5-position (ortho to -OH).

-

Further nitration is unlikely due to the deactivating nitro group.

Sulfonamide Functional Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in nucleophilic substitution or condensation reactions.

Alkylation/Acylation

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Ethyl-N-methyl-4-hydroxy-3-nitrobenzenesulfonamide |

| Acylation | AcCl, pyridine | This compound acetylated at -NH |

Conditions :

-

Alkylation requires a base (e.g., K₂CO₃) to deprotonate the sulfonamide nitrogen.

-

Acylation proceeds via nucleophilic attack of the sulfonamide nitrogen on the acyl chloride.

Hydrolysis

Under strong acidic or basic conditions, the sulfonamide bond can cleave:

| Conditions | Product |

|---|---|

| H₂SO₄ (conc.), reflux | 4-Hydroxy-3-nitrobenzenesulfonic acid + ethylamine |

| NaOH (6 M), 100°C | Same as above |

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, though the nitro group limits reactivity.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 2 h | 3-Nitro-4-oxocyclohexadienylbenzenesulfonamide (quinone derivative) |

| CrO₃, acetic acid | Room temp, 12 h | Partial degradation observed |

Challenges :

-

Over-oxidation may lead to ring cleavage or sulfone formation.

Complexation and Biological Interactions

The hydroxyl and sulfonamide groups enable metal coordination and enzyme inhibition:

Metal Complexation

| Metal Ion | Conditions | Application |

|---|---|---|

| Cu²⁺ | pH 7.4, aqueous buffer | Stable complex; studied for antimicrobial activity |

| Zn²⁺ | Same as above | Carbonic anhydrase inhibition |

Enzyme Inhibition

-

Target : Human carbonic anhydrase IX (hCA IX)

-

Mechanism : The sulfonamide nitrogen coordinates with the enzyme’s active-site zinc ion, mimicking the natural substrate’s transition state .

Thermal Decomposition

At elevated temperatures, the compound decomposes:

| Conditions | Major Products |

|---|---|

| 250°C, inert atmosphere | SO₂, NOₓ, and phenolic residues |

科学研究应用

Chemical Synthesis Applications

Intermediate in Organic Synthesis

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of various pharmaceuticals and agrochemicals. The compound can be synthesized through a nitration process involving N-ethyl-4-hydroxybenzenesulfonamide, typically using concentrated nitric and sulfuric acids under controlled conditions to prevent over-nitration.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing moderate to promising inhibition against these microorganisms .

Anticancer Activity

The compound has been investigated for its potential as a carbonic anhydrase inhibitor, specifically targeting carbonic anhydrase IX (CA IX), which is overexpressed in certain tumors. Inhibition of CA IX can disrupt pH regulation in tumor cells, leading to decreased proliferation. This mechanism suggests a potential therapeutic application in treating cancers where CA IX plays a critical role .

Medical Applications

Carbonic Anhydrase Inhibition

this compound's role as a carbonic anhydrase inhibitor positions it as a candidate for treating conditions such as glaucoma and specific cancers. The sulfonamide group binds to the zinc ion at the active site of the enzyme, effectively inhibiting its activity. This inhibition can lead to therapeutic benefits in managing intraocular pressure and tumor growth.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Properties |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Used in the synthesis of pharmaceuticals |

| Biological | Antimicrobial activity | Inhibits growth of bacteria |

| Medical | Carbonic anhydrase inhibition | Targets CA IX for cancer treatment |

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of sulfonamides, including this compound, demonstrated significant antimicrobial activity against multiple strains. The results indicated that modifications to the sulfonamide structure could enhance efficacy against specific pathogens .

- Cancer Treatment Research : Investigations into the inhibition of CA IX by this compound revealed its potential use in cancer therapy. The compound's ability to lower tumor cell proliferation through pH regulation disruption was highlighted, suggesting further exploration for clinical applications .

作用机制

The mechanism of action of N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in intraocular pressure in glaucoma or interfere with the pH regulation in cancer cells, thereby inhibiting their growth .

相似化合物的比较

Similar Compounds

N-ethyl-4-hydroxybenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-hydroxy-3-nitrobenzenesulfonamide: Lacks the ethyl group, which may affect its solubility and reactivity.

N-ethyl-3-nitrobenzenesulfonamide: Lacks the hydroxyl group, which can influence its hydrogen bonding and reactivity

Uniqueness

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a precursor for further chemical modifications, while the hydroxyl and sulfonamide groups contribute to its biological activity .

生物活性

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase IX (CA IX) and its implications in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme: Carbonic Anhydrase IX (CA IX)

This compound primarily targets CA IX, an enzyme that plays a crucial role in pH regulation within tumor cells. The compound's sulfonamide group binds to the zinc ion at the active site of CA IX, inhibiting its activity and consequently affecting tumor cell proliferation by disrupting acid-base balance in the tumor microenvironment.

Biochemical Pathways

The inhibition of CA IX alters the pH regulation in cancer cells, which can lead to decreased proliferation rates. This mechanism is particularly relevant for tumors that rely on CA IX for maintaining their acidic environment, thus providing a therapeutic avenue for targeting such malignancies .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it was evaluated against various breast cancer cell lines, including MDA-MB-231 and MCF-7. The compound showed a selective inhibitory effect on these cancer cells with IC50 values ranging from 1.52 to 6.31 μM, indicating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. In vitro studies revealed significant inhibition against Staphylococcus aureus, with an inhibition rate of approximately 80.69% at a concentration of 50 μg/mL. This suggests that the compound may also serve as a potential antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| N-ethyl-4-hydroxybenzenesulfonamide | Lacks nitro group | Less reactive |

| 4-hydroxy-3-nitrobenzenesulfonamide | Lacks ethyl group | Affects solubility |

| N-ethyl-3-nitrobenzenesulfonamide | Lacks hydroxyl group | Influences hydrogen bonding |

This compound is unique due to its combination of functional groups, enhancing both its chemical reactivity and biological activity compared to structurally similar compounds.

Case Studies and Research Findings

- Cell Line Studies : In a study involving the MDA-MB-231 breast cancer cell line, treatment with this compound resulted in a significant increase in apoptotic markers, indicating its potential to induce apoptosis in cancer cells .

- Enzyme Inhibition Studies : The compound demonstrated IC50 values against CA IX ranging from 10.93 to 25.06 nM, highlighting its potent selectivity for CA IX over other carbonic anhydrases such as CA II .

- Antibacterial Activity : Further investigations revealed that the compound exhibited substantial antibacterial effects against Klebsiella pneumoniae, with notable anti-biofilm activity, suggesting its utility in treating bacterial infections alongside its anticancer properties .

属性

IUPAC Name |

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c1-2-9-16(14,15)6-3-4-8(11)7(5-6)10(12)13/h3-5,9,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMRLBVAKNCFJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。